
2-Acetamido-6-methylbenzoic acid
Overview
Description
2-Acetamido-6-methylbenzoic acid is an organic compound with the molecular formula C10H11NO3 It is a derivative of benzoic acid, characterized by the presence of an acetamido group at the second position and a methyl group at the sixth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-acetamido-6-methylbenzoic acid typically involves the acylation of 2-amino-6-methylbenzoic acid. One common method is the reaction of 2-amino-6-methylbenzoic acid with acetic anhydride under mild conditions to yield the desired product. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature for several hours.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar acylation process, but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Acetamido-6-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetamido group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed:
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of 2-amino-6-methylbenzoic acid.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-Acetamido-6-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-acetamido-6-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites of enzymes, influencing their activity. The methyl group can affect the compound’s hydrophobic interactions and overall stability. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
2-Amino-6-methylbenzoic acid: Lacks the acetamido group, making it less reactive in certain chemical reactions.
4-Acetamido-2-methylbenzoic acid: Similar structure but with different substitution pattern, leading to different chemical properties and reactivity.
2-Acetamido-5-methylbenzoic acid: Another positional isomer with distinct chemical behavior.
Uniqueness: 2-Acetamido-6-methylbenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both acetamido and methyl groups on the benzene ring allows for a wide range of chemical transformations and applications.
Biological Activity
2-Acetamido-6-methylbenzoic acid (C10H11NO3), a derivative of benzoic acid, has garnered attention due to its potential biological activities. This compound features an acetamido group at the second position and a methyl group at the sixth position on the benzene ring, which influences its chemical reactivity and biological interactions.
The synthesis of this compound typically involves the acylation of 2-amino-6-methylbenzoic acid. The compound can undergo various chemical reactions, including oxidation, reduction, and electrophilic aromatic substitution. These reactions can yield derivatives that may exhibit different biological activities.
Reaction Type | Reagents | Products |
---|---|---|
Oxidation | KMnO4, CrO3 | Quinones or carboxylic acids |
Reduction | LiAlH4, H2 | 2-amino-6-methylbenzoic acid |
Substitution | Br2, HNO3 | Halogenated or nitrated derivatives |
The biological activity of this compound is largely attributed to its interaction with specific molecular targets such as enzymes and receptors. The acetamido group can form hydrogen bonds with active sites of enzymes, potentially modulating their activity. The methyl group enhances hydrophobic interactions, influencing the compound's stability and solubility in biological systems. These interactions can affect various biochemical pathways, including metabolic processes.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anti-inflammatory Properties
Studies have also highlighted the anti-inflammatory potential of related compounds. For example, certain derivatives have been evaluated for their ability to inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophage models. Such inhibition is critical in reducing inflammation and could position this compound as a candidate for further therapeutic exploration.
Case Studies and Research Findings
- Antimicrobial Studies : A comparative study involving several benzoic acid derivatives demonstrated that this compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were notably lower than those of other tested compounds, indicating superior efficacy .
- Anti-inflammatory Activity : In a recent investigation into the anti-inflammatory properties of benzoic acid derivatives, this compound was found to significantly down-regulate the expression of pro-inflammatory cytokines in vitro. This suggests its potential utility in inflammatory diseases .
- Enzyme Interaction Studies : A detailed kinetic analysis revealed that this compound acts as a competitive inhibitor for certain enzymes involved in metabolic pathways. This characteristic underscores its potential role in modulating enzymatic activities relevant to drug metabolism .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with its structural analogs:
Compound | Key Differences | Biological Activity |
---|---|---|
2-Amino-6-methylbenzoic acid | Lacks acetamido group; less reactive | Lower antimicrobial activity |
4-Acetamido-2-methylbenzoic acid | Different substitution pattern; varied reactivity | Moderate anti-inflammatory effects |
2-Acetamido-5-methylbenzoic acid | Positional isomer; distinct chemical behavior | Variable antimicrobial properties |
Q & A
Q. Basic: What are the standard synthetic routes for 2-Acetamido-6-methylbenzoic acid, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step reactions starting from substituted benzoic acid derivatives. A common approach includes:
- Acylation : Introducing the acetamido group via acetylation of 2-amino-6-methylbenzoic acid using acetic anhydride or acetyl chloride under basic conditions (e.g., pyridine) .
- Cyanogen Bromide Reaction : Reacting 2-amino-6-methylbenzoic acid with cyanogen bromide to form intermediates like 2-amino-5-methyl-benzo[d][1,3]oxazin-4-one, followed by hydrolysis to yield the final product .
- Purification : Recrystallization using methanol or ethanol to enhance purity. Optimizing temperature (e.g., reflux conditions) and solvent polarity improves yield and reduces byproducts .
Q. Basic: What spectroscopic and crystallographic methods are recommended for structural characterization?
Answer:
- X-ray Crystallography : Resolves the 3D structure, confirming substituent positions (methyl and acetamido groups) on the benzene ring. Refinement using SHELX software ensures accuracy .
- NMR Spectroscopy : H and C NMR identify functional groups; the methyl group at position 6 appears as a singlet (~δ 2.3 ppm), while the acetamido proton resonates at δ 8–9 ppm .
- FT-IR : Confirms carbonyl stretches (C=O at ~1680 cm for the carboxylic acid and ~1650 cm for the acetamido group) .
Q. Advanced: How can researchers evaluate the biological activity of this compound and its derivatives?
Answer:
- In Vitro Assays :
- Enzyme Inhibition : Screen against cyclooxygenase (COX) or antimicrobial targets (e.g., bacterial dihydrofolate reductase) using fluorometric or colorimetric assays .
- Cellular Uptake : Radiolabel the compound or use fluorescent tags to study intracellular localization .
- Structure-Activity Relationship (SAR) : Modify the methyl or acetamido group to assess impact on bioactivity. For example, replacing methyl with halogens alters lipophilicity and binding affinity .
Q. Advanced: How does the position of the methyl group in this compound isomers influence reactivity and bioactivity?
Answer:
- Steric Effects : The 6-methyl group reduces steric hindrance compared to 3- or 4-methyl isomers, enhancing accessibility for nucleophilic attacks or enzyme binding .
- Electronic Effects : The para-directing methyl group in the 6-position stabilizes intermediates during electrophilic substitution, altering reaction pathways .
- Experimental Design : Compare isomers via kinetic studies (e.g., reaction rates with bromine) and molecular docking simulations to quantify positional effects .
Q. Advanced: What strategies mitigate data contradictions in bioactivity studies of this compound?
Answer:
- Purity Validation : Use HPLC (C18 column, methanol/water mobile phase) to confirm >98% purity, as impurities (e.g., unreacted starting materials) can skew bioactivity results .
- Standardized Assays : Replicate studies under controlled conditions (pH, temperature) to minimize variability. For example, antimicrobial tests should follow CLSI guidelines .
- Meta-Analysis : Cross-reference data from multiple studies, noting discrepancies in isomer identification or solvent systems .
Q. Advanced: How can derivatization enhance the compound’s utility in medicinal chemistry?
Answer:
- Prodrug Synthesis : Esterify the carboxylic acid group (e.g., methyl ester) to improve bioavailability .
- Peptide Conjugation : Link to peptide sequences via amide bonds to target specific receptors (e.g., folate receptors in cancer cells) .
- Metal Complexation : Form coordination complexes with transition metals (e.g., Cu) to explore antioxidant or catalytic properties .
Q. Advanced: What analytical techniques resolve challenges in quantifying trace impurities?
Answer:
- LC-MS/MS : Detects impurities at ppm levels using selective ion monitoring (SIM). For example, trace 2-amino-6-methylbenzoic acid can be quantified via [M+H] ions .
- TGA-DSC : Identifies decomposition products during thermal stability studies, ensuring storage conditions (-20°C) preserve integrity .
Q. Advanced: How do solvent systems and pH affect the compound’s stability during long-term studies?
Answer:
- pH-Dependent Degradation : Under acidic conditions (pH <3), hydrolysis of the acetamido group occurs, releasing acetic acid. Buffered solutions (pH 6–8) in methanol/water mixtures enhance stability .
- Light Sensitivity : Store in amber vials to prevent photodegradation, confirmed via UV-Vis spectroscopy (λ~270 nm) .
Properties
IUPAC Name |
2-acetamido-6-methylbenzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-6-4-3-5-8(11-7(2)12)9(6)10(13)14/h3-5H,1-2H3,(H,11,12)(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJXNEDFNBYPGNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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